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5-Chloroisoxazole-3-carbaldehyde
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Overview
Description
5-Chloroisoxazole-3-carbaldehyde is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(benzo[d][1,3]dioxol-5-yl)-5-chloroisoxazole with nucleophiles such as 2-methylpropan-2-amine . The reaction is carried out in a mixture of petroleum ether and ethyl acetate, which serves as the eluent for chromatography.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed isomerization processes. For instance, FeCl2-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, followed by reaction with nucleophiles, is a rapid and efficient method . This process can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted isoxazole derivatives .
Scientific Research Applications
5-Chloroisoxazole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Chloroisoxazole-3-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the electron-withdrawing chlorine atom and the electron-donating isoxazole ring. These features enable the compound to participate in nucleophilic and electrophilic reactions, facilitating the formation of diverse chemical products .
Comparison with Similar Compounds
- 5-Bromoisoxazole-3-carbaldehyde
- 5-Iodoisoxazole-3-carbaldehyde
- 5-Fluoroisoxazole-3-carbaldehyde
Comparison: Compared to its analogs, 5-Chloroisoxazole-3-carbaldehyde is unique due to its balanced reactivity and stability. The chlorine atom provides an optimal balance between electron-withdrawing and steric effects, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-chloro-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2/c5-4-1-3(2-7)6-8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYULBTPXQUOTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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